molecular formula C9H13N3O3S B028687 4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine CAS No. 741719-53-9

4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine

Cat. No. B028687
M. Wt: 243.29 g/mol
InChI Key: ZGZYFNICRHUUGD-SSDOTTSWSA-N
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Description

The description of a compound typically includes its molecular formula, structural formula, and possibly its IUPAC name. It may also include information about the class of compounds it belongs to, and its role or function if it is known.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield and purity of the final product.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This could include information about the arrangement of atoms in the molecule, the types of bonds between the atoms, and the overall shape of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions of temperature and pressure.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents. It could also include measurements of its spectroscopic properties, such as its UV/Vis, IR, NMR, and mass spectra.


Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and reactivity hazards. It could also include information about safe handling procedures, personal protective equipment to be used when handling the compound, and procedures for dealing with spills or exposures.


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This could include suggestions for further research that could be done with the compound. This could involve new reactions to try, new applications to explore, or new techniques to use in studying the compound.


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properties

IUPAC Name

4-[4-[[(2R)-oxiran-2-yl]methoxy]-1,2,5-thiadiazol-3-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-3-13-4-2-12(1)8-9(11-16-10-8)15-6-7-5-14-7/h7H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZYFNICRHUUGD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NSN=C2OC[C@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464435
Record name AG-G-94598
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine

CAS RN

741719-53-9
Record name AG-G-94598
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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